3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of both bromine and chlorine atoms on the pyridine ring, along with the boronic ester group, makes it a versatile intermediate in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .
Mode of Action
It’s known that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a component of the compound, can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is known to participate in various chemical reactions, including borylation and hydroboration . These reactions could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . This suggests that the compound may have similar therapeutic effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the cross-coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: The boronic ester group can be removed through protodeboronation, typically using acidic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid can be used to facilitate the removal of the boronic ester group.
Major Products Formed
Scientific Research Applications
3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides additional reactivity and selectivity in cross-coupling reactions. The boronic ester group further enhances its utility as a versatile intermediate in organic synthesis.
Properties
CAS No. |
2223049-72-5 |
---|---|
Molecular Formula |
C11H14BBrClNO2 |
Molecular Weight |
318.4 |
Purity |
91 |
Origin of Product |
United States |
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